molecular formula C15H17N B6319062 N-Benzyl-3,5-dimethylaniline CAS No. 124043-95-4

N-Benzyl-3,5-dimethylaniline

Cat. No.: B6319062
CAS No.: 124043-95-4
M. Wt: 211.30 g/mol
InChI Key: HOASIFFHQIOFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3,5-dimethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by a benzyl group attached to the nitrogen atom of a 3,5-dimethylaniline structure. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing N-Benzyl-3,5-dimethylaniline involves the Friedel-Crafts alkylation of 3,5-dimethylaniline with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

    Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with benzylamine. This process uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-3,5-dimethylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Applications

N-Benzyl-3,5-dimethylaniline serves as a critical building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the development of more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, which are essential for synthesizing other organic compounds.
  • Coupling Reactions: Used in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that this compound possesses moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) indicate its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus20

Antitumor Activity

In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate promising therapeutic indices for further development in cancer treatment.

Medicinal Applications

The compound is being investigated for its potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for new drug formulations targeting various diseases.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its versatility allows for its use in synthesizing dyes, pigments, and other chemical products.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant changes in organ health and body weight. Notably:

  • Changes were observed in spleen and liver function.
  • Dose-dependent effects indicated potential toxicity at higher doses.

Toxicological Assessments

Long-term exposure studies revealed hematological changes and signs of organ stress (e.g., splenomegaly), necessitating careful evaluation of safety profiles for therapeutic applications.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. In chemical reactions, the benzyl group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The presence of the dimethyl groups on the aromatic ring influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

    N,N-Dimethylaniline: This compound is similar in structure but lacks the benzyl group.

    N-Benzyl-N-methylaniline: This compound has one methyl group and one benzyl group attached to the nitrogen atom. It is used in the synthesis of pharmaceuticals and agrochemicals.

    3,5-Dimethylaniline: This compound lacks the benzyl group and is used as an intermediate in the synthesis of various organic compounds.

Uniqueness: N-Benzyl-3,5-dimethylaniline is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in the synthesis of complex organic molecules and materials.

Biological Activity

N-Benzyl-3,5-dimethylaniline is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzyl group attached to a 3,5-dimethylaniline structure, which contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into anticancer properties, antimicrobial effects, and potential toxicity. The following sections delve deeper into these activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound possess significant antiproliferative effects against cancer cell lines. For instance:

  • Mechanism of Action : Compounds like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown to reduce mTORC1 activity and enhance autophagy in cancer cells. They disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II, a marker for autophagy .
CompoundAntiproliferative Activity (IC50)Mechanism
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideSubmicromolarmTORC1 inhibition, autophagy modulation

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. These compounds have been tested against various bacterial strains and have shown promising results:

  • Activity Against Mycobacterium tuberculosis : Certain derivatives exhibited excellent in vitro activity against both drug-susceptive and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL .
CompoundMIC (μg/mL)Target
D60.0625M. tuberculosis H37Rv
D1<0.016MDR-MTB12525

Toxicity and Metabolic Pathways

While exploring the biological activity of this compound, it is crucial to consider its potential toxicity:

  • Methemoglobinemia Induction : This compound can induce methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to tissues. This effect is dose-dependent and highlights the importance of understanding exposure levels in therapeutic contexts.

Case Studies

  • Case Study on Anticancer Properties : A study conducted on pancreatic cancer cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation through autophagy modulation. The findings suggest that these compounds could serve as potential candidates for further development in cancer therapy .
  • Case Study on Antimicrobial Efficacy : In another study focusing on the antimicrobial activity against Mycobacterium tuberculosis, several derivatives were evaluated for their effectiveness against resistant strains. The results indicated that modifications to the benzyl structure could enhance antibacterial potency .

Properties

IUPAC Name

N-benzyl-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASIFFHQIOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 5-iodo-m-xylene (144 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded 5-(N-benzyl)amino-m-xylene (177 mg, 84% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Wolfe, J. P.; Buchwald, S. L. J. Org. Chem. 2000, 65, 1144-1157.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
144 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-3,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-Benzyl-3,5-dimethylaniline
Reactant of Route 3
Reactant of Route 3
N-Benzyl-3,5-dimethylaniline
Reactant of Route 4
Reactant of Route 4
N-Benzyl-3,5-dimethylaniline
Reactant of Route 5
Reactant of Route 5
N-Benzyl-3,5-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N-Benzyl-3,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.